Bienvenue dans la boutique en ligne BenchChem!

4-Oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde

Purity specification Batch-to-batch reproducibility Procurement quality assurance

4-Oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde (CAS 1610377-19-9) is a heterocyclic building block defined by a fused pyrazolo[1,5-a]pyrazine core with a C3-carbaldehyde handle, a C4-oxo substituent, and a C2-phenyl group. With a molecular formula of C13H9N3O2 and a molecular weight of 239.23 g/mol, the compound serves as a privileged intermediate in medicinal chemistry campaigns targeting kinase inhibition and antimicrobial scaffolds.

Molecular Formula C13H9N3O2
Molecular Weight 239.23 g/mol
CAS No. 1610377-19-9
Cat. No. B1404717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde
CAS1610377-19-9
Molecular FormulaC13H9N3O2
Molecular Weight239.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN3C=CNC(=O)C3=C2C=O
InChIInChI=1S/C13H9N3O2/c17-8-10-11(9-4-2-1-3-5-9)15-16-7-6-14-13(18)12(10)16/h1-8H,(H,14,18)
InChIKeyGTIOQFIDPGGZFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde (CAS 1610377-19-9): A Specification-Defined Scaffold for Molecular Probe and Lead Optimization


4-Oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde (CAS 1610377-19-9) is a heterocyclic building block defined by a fused pyrazolo[1,5-a]pyrazine core with a C3-carbaldehyde handle, a C4-oxo substituent, and a C2-phenyl group . With a molecular formula of C13H9N3O2 and a molecular weight of 239.23 g/mol, the compound serves as a privileged intermediate in medicinal chemistry campaigns targeting kinase inhibition and antimicrobial scaffolds . Its commercial availability from multiple suppliers at purity grades ranging from 90% to 98% underscores its procurement relevance for structure-activity relationship (SAR) studies [1]. However, published primary biological data for this specific CAS number remain exceptionally scarce, and the differential evidence assembled below draws heavily on class-level SAR inferences from the broader pyrazolo[1,5-a]pyrazine literature and comparative physicochemical specifications .

Why 4-Oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde Cannot Be Replaced by Generic Pyrazolo[1,5-a]pyrazine Analogs


The pyrazolo[1,5-a]pyrazine scaffold is acutely sensitive to substitution pattern, and generic interchange among commercially available analogs introduces uncontrolled variables that confound SAR interpretation and synthetic reproducibility. Positional isomerism on this core profoundly alters kinase selectivity profiles: a SAR analysis reveals that introducing a high electron-density benzene ring on the pyrazole moiety, coupled with a low electron-density ring on the pyrazine, significantly enhances cytotoxic and antiproliferative activity . The target compound occupies a distinct chemotype space defined by the specific combination of a C2-phenyl, C3-carbaldehyde, and C4-oxo substitution pattern that is absent in the most commonly stocked alternatives such as 2-(4-methylphenyl)-4-oxo analogs (CAS 1638612-64-2) or 4-chloro-2-aryl variants [1]. The presence of the C3-aldehyde as a reactive synthetic handle further differentiates this compound from C3-unsubstituted or C3-ester congeners, enabling divergent downstream chemistry (e.g., reductive amination, Horner-Wadsworth-Emmons olefination) that is simply not accessible with the substituted alternatives . Procurement of the specific CAS number therefore represents a non-negotiable requirement for experimental continuity in lead optimization programs where even single-atom changes in the substitution vector can result in orders-of-magnitude shifts in target potency and physicochemical properties.

Quantitative Differentiation Evidence for 4-Oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde Relative to Closest Commercial Analogs


Supplier Purity Tier Comparison: 98% (Leyan) vs. 90–95% (Multiple Vendors) for Reproducible SAR Campaigns

The target compound is available at a verified purity of 98% from Leyan (Catalog No. 1534788) . In contrast, the same compound offered by Chemenu carries a purity of only 90% , and the AKSci listing specifies a minimum purity of 95% . For procurement in hit-to-lead or lead optimization workflows where impurities exceeding 2% can confound dose-response readouts and produce false-positive screening hits, the 98% purity tier provides a quantifiable 3–8 percentage point advantage over lower-tier commercial alternatives. This difference directly translates to reduced downstream purification burden and higher confidence in primary assay data.

Purity specification Batch-to-batch reproducibility Procurement quality assurance

Hydrogen-Bond Donor Count and Physicochemical Differentiation from 4-Methoxy-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde

The target compound (CAS 1610377-19-9) bears a 4-oxo substituent that provides a hydrogen-bond donor (HBD) at the lactam N–H, yielding a total HBD count of 1, whereas 4-Methoxy-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde (CAS 1710471-87-6) replaces the oxo group with a methoxy substituent, reducing the HBD count to 0 . In medicinal chemistry, HBD count is a critical parameter for CNS drug-likeness: a HBD count of ≤0.5 is often correlated with improved passive permeability across the blood-brain barrier, while a HBD count of 1 may favor peripheral target engagement [1]. The molecular weight also differs (239.23 vs. 253.26 g/mol) . These differences mean that the two 4-position variants are not interchangeable in programs where tuning CNS exposure or solubility via HBD count is an explicit design objective.

Hydrogen-bond donor Drug-likeness Physicochemical property optimization

Molecular Weight and ClogP Advantage Over 5-Ethyl-4-oxo-2-phenyl Congener for Ligand Efficiency Metrics

The target compound (MW = 239.23 g/mol, C13H9N3O2) is 28.05 g/mol lighter than the 5-ethyl-substituted analog 5-Ethyl-4-oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde (CAS 1707571-63-8, MW = 267.28 g/mol, C15H13N3O2) . This lower molecular weight confers a favorable ligand efficiency (LE) baseline in fragment-based drug discovery (FBDD), where LE is calculated as −RT·ln(IC50)/heavy-atom count. The target compound contains 17 heavy atoms versus 19 for the 5-ethyl analog, meaning that for an equivalent IC50 value, the target compound would deliver a LE that is approximately 12% higher. In programs that prioritize fragment-like starting points with LE ≥ 0.30 kcal/mol per heavy atom, the unsubstituted 5-position (as in CAS 1610377-19-9) presents a measurable advantage over the bulkier 5-alkyl derivatives [1].

Ligand efficiency Fragment-like properties Lead optimization metric

Procurement Cost-Per-Milligram Analysis: Target Compound vs. 5-Methyl Analog for Budget-Constrained Hit Expansion

The target compound is listed by CymitQuimica at approximately €3.85/mg (100 mg, €385.00) . The 5-Methyl-4-oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde (CAS 1708263-89-1) is marketed as a screening compound but its pricing is not publicly listed in comparable small-quantity formats from identical vendors, limiting direct price benchmarking . However, within the broader pyrazolo[1,5-a]pyrazine-3-carbaldehyde series, compounds bearing additional alkyl substituents at the 5-position typically command premium pricing due to more complex synthetic routes. The unsubstituted 5-position of the target compound (CAS 1610377-19-9) therefore offers a favorable entry cost for initial SAR exploration, with the aldehyde handle enabling late-stage diversification at a lower upfront procurement investment compared to pre-functionalized 5-substituted analogs that restrict synthetic flexibility .

Procurement cost Budget optimization Hit expansion economics

High-Confidence Application Scenarios for 4-Oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde Based on Verified Evidence


Kinase Inhibitor Hit-to-Lead SAR Exploration via C3-Aldehyde Diversification

The target compound serves as an optimal core scaffold for generating focused aldehyde-derived libraries (e.g., through reductive amination or Knoevenagel condensation) in kinase inhibitor hit-to-lead campaigns. The 98% purity tier from specific vendors minimizes impurity-driven false positives in biochemical kinase assays, while the C3-aldehyde handle enables rapid analog synthesis without the need for protecting-group manipulations. The C2-phenyl and C4-oxo substitution pattern aligns with the SAR framework identified for pyrazolo[1,5-a]pyrazine-based kinase inhibitors, where electron-rich pyrazole substituents enhance antiproliferative potency .

Fragment-Based Drug Discovery (FBDD) with Ligand-Efficiency-Optimized Starting Points

With a molecular weight of 239.23 g/mol and 17 heavy atoms, this compound sits at the upper boundary of fragment-like chemical space (MW < 250 Da; heavy atom count ≤ 17) [1]. The C5–H position provides a growth vector for fragment elaboration, while the low heavy-atom count ensures that every added substituent contributes meaningfully to ligand efficiency. In comparison to the 5-ethyl analog (MW 267.28, 19 heavy atoms), the target compound offers a 12% LE advantage at equivalent potency, making it the preferred fragment starting point for kinases where binding-site plasticity accommodates C5 substitution [2].

CNS-Excluded Peripheral Target Programs Requiring HBD-Containing Scaffolds

The presence of a single HBD (lactam N–H) distinguishes this compound from the 4-methoxy congener (HBD = 0) . For peripheral kinase targets or anti-infective programs where CNS penetration is undesirable, the HBD count of 1 provides a built-in physicochemical bias toward peripheral restriction while avoiding the excessive HBD count that would compromise oral bioavailability. Procurement of the 4-oxo variant (CAS 1610377-19-9) rather than the 4-methoxy analog (CAS 1710471-87-6) is therefore indicated for programs with explicit peripheral target product profiles [3].

Budget-Optimized Academic Hit-Expansion with Single-Scaffold Diversification

At €3.85/mg from a European supplier with documented quality systems , this compound provides a cost-controlled entry point for academic laboratories executing hit-expansion campaigns on a limited budget. The unsubstituted C5 position permits late-stage diversification, reducing the total number of scaffold variants that must be purchased. The C3-aldehyde enables one-step conversion to amines, alkenes, and heterocycles, maximizing the analog output per procurement dollar relative to pre-functionalized 5-substituted scaffolds that lock the substitution vector from the outset .

Quote Request

Request a Quote for 4-Oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.